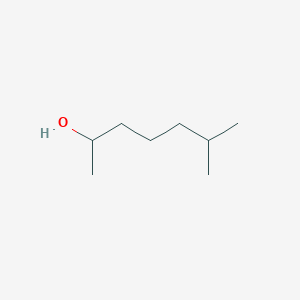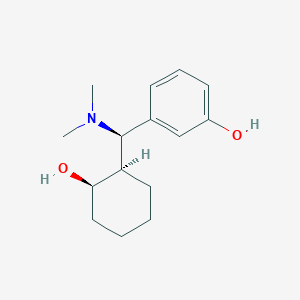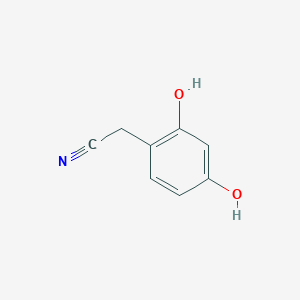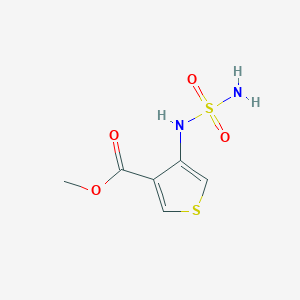
Methyl 4-(sulfamoylamino)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(sulfamoylamino)thiophene-3-carboxylate is a synthetic compound that is widely used in scientific research. It is a type of sulfonamide that has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Methyl 4-(sulfamoylamino)thiophene-3-carboxylate has been used in a variety of scientific research applications. It has been found to have antibacterial, antifungal, and antiparasitic properties. It has also been used in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, it has been used in the development of new drugs and as a tool for studying biological processes.
Mecanismo De Acción
The mechanism of action of methyl 4-(sulfamoylamino)thiophene-3-carboxylate involves the inhibition of enzymes that are essential for the growth and survival of microorganisms. Specifically, it inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folate, an important vitamin for the growth and replication of microorganisms.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-(sulfamoylamino)thiophene-3-carboxylate has a variety of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and parasites. It has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-(sulfamoylamino)thiophene-3-carboxylate in lab experiments is its broad spectrum of activity against microorganisms. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it can be toxic to some cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the use of methyl 4-(sulfamoylamino)thiophene-3-carboxylate in scientific research. One area of interest is the development of new drugs based on this compound. Another area of interest is the study of its anti-inflammatory and antioxidant properties, which may have applications in the treatment of a variety of diseases. Additionally, further research is needed to understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Métodos De Síntesis
Methyl 4-(sulfamoylamino)thiophene-3-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 3-carboxythiophene with methylamine and sulfuric acid, followed by the addition of sulfamide. Another method involves the reaction of 3-carboxythiophene with methylamine and chlorosulfonic acid, followed by the addition of sulfamide.
Propiedades
Número CAS |
123420-28-0 |
|---|---|
Nombre del producto |
Methyl 4-(sulfamoylamino)thiophene-3-carboxylate |
Fórmula molecular |
C6H8N2O4S2 |
Peso molecular |
236.3 g/mol |
Nombre IUPAC |
methyl 4-(sulfamoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C6H8N2O4S2/c1-12-6(9)4-2-13-3-5(4)8-14(7,10)11/h2-3,8H,1H3,(H2,7,10,11) |
Clave InChI |
IOYXBEDYGSFBAX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CSC=C1NS(=O)(=O)N |
SMILES canónico |
COC(=O)C1=CSC=C1NS(=O)(=O)N |
Sinónimos |
3-Thiophenecarboxylicacid,4-[(aminosulfonyl)amino]-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



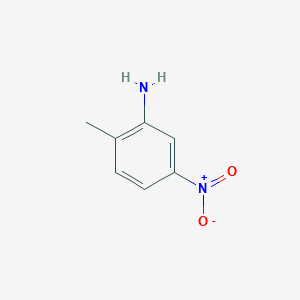
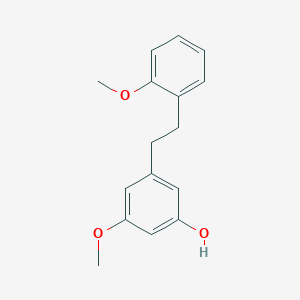
![Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate](/img/structure/B49901.png)
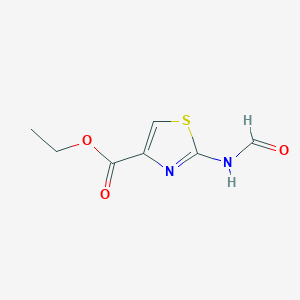
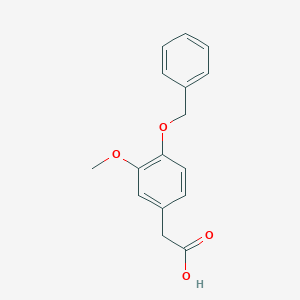
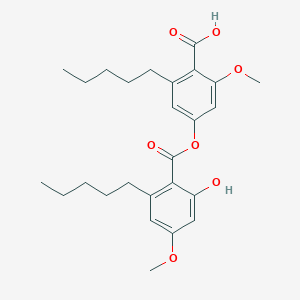
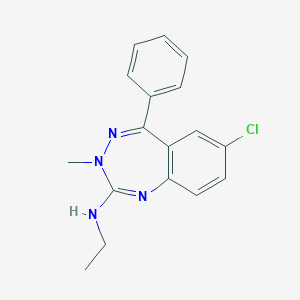
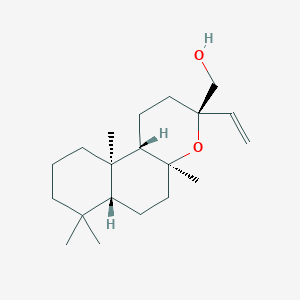
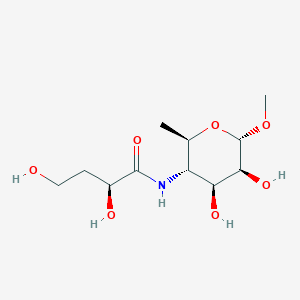

![4-Azaspiro[2.5]octane](/img/structure/B49918.png)
